molecular formula C5H6N2O2 B3044112 Thymine-13C1 CAS No. 200417-68-1

Thymine-13C1

Cat. No.: B3044112
CAS No.: 200417-68-1
M. Wt: 127.11 g/mol
InChI Key: RWQNBRDOKXIBIV-HOSYLAQJSA-N
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Description

Thymine-13C1 is a stable isotope-labeled compound of thymine, one of the four nucleobases in the nucleic acid of DNA. Thymine is a pyrimidine nucleobase, which pairs with adenine in DNA through two hydrogen bonds, playing a crucial role in the stability and structure of DNA. The “13C1” label indicates that one of the carbon atoms in the thymine molecule is replaced with the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and molecular biology.

Mechanism of Action

Target of Action

Thymine-13C1, also known as 5-methyluracil, is one of the four nucleobases in the nucleic acid of DNA . It pairs with adenine (A) via two hydrogen bonds, thereby stabilizing the nucleic acid structures . This compound is a key component in the structure of DNA, and it plays a crucial role in the process of transcription and translation, which are vital for protein synthesis and gene expression.

Mode of Action

This compound interacts with its targets, primarily adenine, through hydrogen bonding. This interaction is fundamental to the double helix structure of DNA, where adenine and thymine form base pairs. These base pairs are crucial for the replication of DNA, which is an essential process for cell division and the propagation of genetic information .

Biochemical Pathways

This compound is involved in the DNA replication pathway. During DNA replication, the hydrogen bonds between thymine and adenine are broken, allowing the DNA to unwind and serve as a template for the synthesis of a new DNA strand. Errors in this process can lead to mutations, which can have significant biological effects .

Pharmacokinetics

The pharmacokinetics of this compound, like other nucleobases, is complex It involves absorption, distribution, metabolism, and excretion (ADME) this compound, as a component of DNA, is primarily located within the cellsThe metabolism of this compound involves its conversion into other forms, such as thymidine monophosphate, for incorporation into DNA .

Result of Action

The primary result of this compound’s action is the successful formation of DNA, which is essential for all cellular functions. It allows for the storage of genetic information, its replication during cell division, and the synthesis of proteins based on the genetic code. Any alterations or damage to thymine, such as the formation of thymine dimers caused by UV radiation, can lead to distortions in the DNA structure, potentially causing problems during DNA replication .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, UV radiation can lead to the formation of thymine dimers, which are a type of DNA damage. This can lead to distortions in the DNA structure and potentially cause problems during DNA replication . Additionally, certain chemicals can interact with this compound and impact its function. For example, the antidiabetic drug metformin has been found to compete with thymine for common transporters, which can potentially lead to thymine deficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Thymine-13C1 typically involves the incorporation of carbon-13 into the thymine molecule. One common method is to start with a precursor molecule that contains the carbon-13 isotope and then synthesize thymine through a series of chemical reactions. For example, 13C-labeled urea can be used as a starting material, which undergoes cyclization and subsequent reactions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through the use of closed growth chambers and hydroponic nutrient supply systems. Plants are grown in an atmosphere enriched with 13CO2, which allows for the incorporation of the carbon-13 isotope into the plant’s metabolites. These metabolites can then be extracted and used to synthesize this compound .

Chemical Reactions Analysis

Types of Reactions

Thymine-13C1, like its non-labeled counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

    Photochemical Reactions: Ultraviolet light is the primary reagent for inducing photochemical reactions in thymine.

    Substitution: Nucleophiles such as hydroxide ions can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Thymine-13C1 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Thymine-13C1

This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This makes it particularly valuable in studies involving metabolic pathways, DNA damage and repair mechanisms, and the development of diagnostic tools.

Properties

IUPAC Name

5-methyl-(213C)1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i5+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQNBRDOKXIBIV-HOSYLAQJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN[13C](=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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